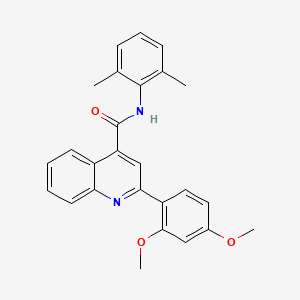
2-(2,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline carboxamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of quinoline reacts with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline ring, potentially forming dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydroquinoline compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(2,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, compounds of this class may exhibit antimicrobial, antiviral, or anticancer activities. Research into their biological properties can lead to the development of new therapeutic agents.
Medicine
In medicine, such compounds may be investigated for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising for the treatment of various diseases.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide
- 2-(2,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxylic acid
- 2-(2,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups. These features confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C26H24N2O3 |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
2-(2,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H24N2O3/c1-16-8-7-9-17(2)25(16)28-26(29)21-15-23(27-22-11-6-5-10-19(21)22)20-13-12-18(30-3)14-24(20)31-4/h5-15H,1-4H3,(H,28,29) |
Clave InChI |
FALJFPNGNZPPGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohexyl[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10979214.png)
![ethyl {[5-(5-ethylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10979220.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide](/img/structure/B10979227.png)
![trans-4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B10979231.png)
![4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide](/img/structure/B10979241.png)
![2-(4-chloro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10979245.png)
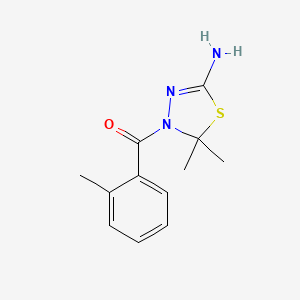
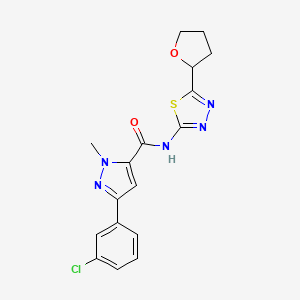
![N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10979277.png)
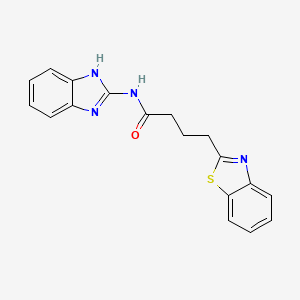
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide](/img/structure/B10979291.png)
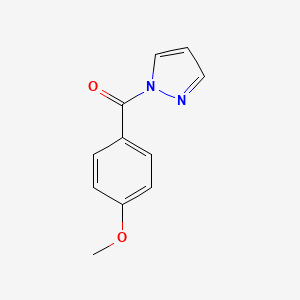

![2-(3-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B10979310.png)